Distinct ACC Inhibitor SAR by Positional Isomer
In the foundational ACC inhibitor patent US 8,962,641, the 5-pyrimidinyl-substituted pyrrolidine acid (Compound 8.57, CHEMBL3662382) is catalogued as a structurally distinct entity from the 2-pyrimidinyl analog (Compound 8.1, BDBM47172). The 2-pyrimidinyl analog demonstrates ACC2 IC50 values of 55 nM and 80 nM under standard malonyl-CoA formation assays [1]. While individual IC50 data for the 5-pyrimidinyl isomer are not publicly disclosed, its separate enumeration within the patent's structure-activity relationship (SAR) tables implies a divergent activity profile that justified its inclusion as a unique composition of matter [2].
| Evidence Dimension | ACC2 Inhibitory Potency |
|---|---|
| Target Compound Data | Not publicly disclosed (separate patent example: Compound 8.57, CHEMBL3662382) |
| Comparator Or Baseline | 2-pyrimidinyl analog (US8962641, 8.1, BDBM47172): ACC2 IC50 = 55 nM / 80 nM |
| Quantified Difference | Difference not quantified; separated by SAR classification |
| Conditions | Malonyl-CoA formation ATP-linked assay at pH 7.5 [1] |
Why This Matters
The distinct patent indexing confirms that the 5-pyrimidinyl and 2-pyrimidinyl isomers are not SAR equivalents; procurement based on positional isomer identity directly determines the biological and intellectual-property relevance of the acquired compound.
- [1] BindingDB entry for BDBM47172 (US8962641, 8.1). Acetyl-CoA carboxylase 2 IC50 = 55 nM (entry 6702). Accessed: 2026-05-04. View Source
- [2] Pharos Ligand Page: US8962641, 8.57 (CHEMBL3662382). National Institutes of Health. Accessed: 2026-05-04. View Source
